N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride, with the Chemical Abstracts Service number 1774898-59-7, is a synthetic compound notable for its structural features and potential applications in various scientific fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal and antibacterial properties. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the molecule, enhancing its solubility in aqueous environments.
The compound is categorized under synthetic organic compounds, specifically as a triazole derivative. It is produced through chemical synthesis processes and is primarily utilized in research settings. Its molecular formula is , with a molecular weight of approximately 259.74 g/mol . The compound's structure features a pyrrolidine ring, a triazole moiety, and an acetamide group, contributing to its unique chemical properties.
The synthesis of N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride typically involves multi-step organic reactions. One common method includes:
Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor reactions and characterize products .
The molecular structure of N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride can be represented as follows:
The compound's structural representation can be depicted using SMILES notation: CC(=O)NCC1=CN(CC2CCCN2)N=N1.Cl, which provides insight into its connectivity and functional groups .
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride can participate in various chemical reactions typical for amides and triazoles:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts or other reagents that can facilitate or inhibit specific pathways .
The mechanism of action for N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride is not fully elucidated but may involve:
Studies suggest that similar compounds exhibit significant activity against various bacterial strains, indicating potential therapeutic applications in antimicrobial drug development .
Key physical properties include:
Relevant chemical properties include:
Data on melting point, boiling point, and specific heat capacity are not extensively documented but are crucial for practical applications .
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride has potential applications in:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9